4-Cyano-3-methylisoquinoline primarily acts as a competitive inhibitor for the ATP binding site of the catalytic subunit of PKA. [, , , ] By binding to this site, it prevents PKA from phosphorylating downstream target proteins involved in various cellular processes. This inhibitory action makes it a valuable tool for studying PKA-mediated signaling pathways.
4-Cyano-3-methylisoquinoline is extensively used to explore the role of PKA in diverse cellular processes. For instance, researchers utilized it to demonstrate that PKA negatively regulates the polyadenylation of c-mos mRNA in rat oocytes, suggesting a role for PKA in meiotic arrest. [] Similarly, it helped uncover a tonic inhibitory role for cAMP in alpha(1a)-adrenergic receptor coupling to extracellular signal-regulated kinases 1/2, shedding light on the complex interplay between different signaling pathways. [, ]
4-Cyano-3-methylisoquinoline played a key role in identifying PfATP4, a sodium efflux pump in the malaria parasite Plasmodium falciparum, as a potential drug target. [, ] While initially designed to target PfPKA, a study found that 4-Cyano-3-methylisoquinoline derivatives effectively inhibited P. falciparum growth but exhibited minimal activity against PfPKA. [] This unexpected result led to the identification of PfATP4 as the likely target, highlighting the compound's utility in uncovering novel drug targets for diseases like malaria.
4-Cyano-3-methylisoquinoline has been employed in developing sensitive protein kinase assays. One study utilized it in conjunction with peptide-conjugated gold nanoparticles and secondary-ion mass spectrometric imaging to assess PKA activity. [] This innovative approach demonstrates the compound's versatility in developing novel tools for studying kinase activity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: